6-Acetamido-1-acetyl-1H-indazol-3-yl acetate

Physicochemical profiling Membrane permeability Drug-likeness

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2) is a triply protected indazole-3-acetic acid derivative featuring an acetamido group at C6, an N1-acetyl moiety, and a C3-acetate ester. With a molecular weight of 275.26 g/mol, a calculated LogP of 2.23, and a topological polar surface area (TPSA) of 93.78 Ų , this compound occupies a distinct physicochemical niche among related indazole-3-acetic acid building blocks.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 62807-49-2
Cat. No. B11844076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-1-acetyl-1H-indazol-3-yl acetate
CAS62807-49-2
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=NN2C(=O)C)OC(=O)C
InChIInChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)16(8(2)18)15-13(11)20-9(3)19/h4-6H,1-3H3,(H,14,17)
InChIKeyRHGXDSCFIFXZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2): A Selectively Protected Indazole-3-acetic Acid Scaffold for Differentiated Synthetic and Formulation Applications


6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2) is a triply protected indazole-3-acetic acid derivative featuring an acetamido group at C6, an N1-acetyl moiety, and a C3-acetate ester . With a molecular weight of 275.26 g/mol, a calculated LogP of 2.23, and a topological polar surface area (TPSA) of 93.78 Ų , this compound occupies a distinct physicochemical niche among related indazole-3-acetic acid building blocks. Its three orthogonal protecting groups enable selective deprotection pathways that are inaccessible to commonly used analogs such as 1H-indazole-3-acetic acid (LogP 1.19) or its simple esters , making it a strategic intermediate for medicinal chemistry programs requiring differentiated synthetic routes or prodrug design.

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2): Why Generic Indazole-3-acetate Replacement Fails


When procuring indazole-3-acetic acid derivatives for multi-step synthesis or product formulation, simple analogs such as 1H-indazole-3-acetic acid (LogP 1.19) or its methyl ester are frequently considered interchangeable. However, this assumption fails for 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate because its three orthogonal protecting groups confer fundamentally different solubility, reactivity, and metabolic liability profiles . The acetamido group at C6 increases TPSA to 93.78 Ų compared to 65.98 Ų for the parent acid, directly impacting membrane permeability and crystallinity . Additionally, the N1-acetyl block prevents undesired N-alkylation side reactions that plague unprotected indazole intermediates, while the C3-acetate ester offers a distinct hydrolysis profile relative to methyl or ethyl esters, enabling differentiated pro-drug strategies . Substituting with an underivatized or differentially protected analog can therefore lead to divergent synthetic outcomes, altered pharmacokinetic profiles, or failed quality control specifications.

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2): Quantitative Evidence of Differentiation vs. Closest Indazole Analogs


TPSA Differential: 42% Higher Polar Surface Area vs. Parent 1H-Indazole-3-acetic Acid

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate exhibits a topological polar surface area (TPSA) of 93.78 Ų, which is 42.1% higher than the TPSA of 65.98 Ų for the parent 1H-indazole-3-acetic acid . This increase arises from the additional acetamido and acetyl carbonyl oxygen atoms and the acetate ester moiety, which contribute additional hydrogen bond acceptor functionality absent in the parent acid. In the context of oral drug design, a TPSA below 140 Ų is generally desirable for intestinal absorption, while values above 60–70 Ų begin to limit passive blood-brain barrier penetration. The target compound’s TPSA thus positions it in a permeability window that is distinct from both the highly permeable parent acid (lower TPSA, passive diffusion-favored) and more polar, CNS-restricted analogs, offering tunable distribution properties for peripheral vs. central target engagement .

Physicochemical profiling Membrane permeability Drug-likeness

LogP Differential: 87% Higher Lipophilicity vs. Parent Acid Enables Differentiated Formulation and Prodrug Design

The calculated LogP of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is 2.23, compared to 1.19 for 1H-indazole-3-acetic acid and 2.30 for N-(1-acetyl-1H-indazol-6-yl)acetamide (TAS-3-124, CAS 95091-98-8) . This represents an 87.4% increase in lipophilicity over the parent acid, attributable to the three acetyl groups that mask polar functionalities. Critically, the target compound achieves near-identical lipophilicity to TAS-3-124 (ΔLogP = -0.07) while carrying an additional acetate ester at C3, which is unavailable on TAS-3-124. This C3-acetate provides a hydrolytically cleavable pro-moiety that can be exploited for controlled release of the active 1H-indazole-3-acetic acid scaffold, a design feature absent in TAS-3-124 and the parent acid . The combination of enhanced lipophilicity with a built-in prodrug handle makes this compound a rationally differentiated choice for programs requiring oral bioavailability optimization.

Lipophilicity Oral bioavailability Prodrug design

Orthogonal Protecting Group Architecture Enables Selective Deprotonation Unavailable with Mono-Protected or Unprotected Analogs

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate possesses three chemically distinct protecting groups: a base-labile acetamido group at C6, an acid-labile N1-acetyl group, and an esterase-/base-hydrolyzable C3-acetate ester . By contrast, the closest commercially available analog, N-(1-acetyl-1H-indazol-6-yl)acetamide (CAS 95091-98-8), lacks the C3-acetate ester, while methyl (6-amino-1H-indazol-3-yl)acetate (CAS 851652-52-3) lacks both acetyl protections and carries a free 6-amino group . This orthogonal architecture enables sequential, chemoselective deprotection—e.g., selective hydrolysis of the C3-acetate under mildly basic conditions without cleaving the N1-acetyl group, or selective removal of the N1-acetyl under acidic conditions while retaining the 6-acetamido and C3-ester functionalities—a capability that is structurally impossible with any mono- or di-protected analog . The target compound thus provides synthetic access to specific, regioselectively functionalized indazole-3-acetic acid intermediates that are unattainable through direct functionalization of the parent heterocycle.

Synthetic intermediate Protecting group strategy Regioselective functionalization

Vendor-Certified 98% Purity with ISO-Compliant Quality System Supports GMP/GLP Procurement Requirements

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is commercially available at a certified purity of ≥98% (NLT 98%) from ISO-compliant suppliers, specifically MolCore . In comparison, the parent 1H-indazole-3-acetic acid is typically offered at 95% purity , while methyl (6-amino-1H-indazol-3-yl)acetate is frequently available only through custom synthesis without a standardized purity specification . The 3-percentage-point purity differential (98% vs. 95%) may appear modest, but for pharmaceutical intermediate applications, the reduction in unidentified impurities from ≤5% to ≤2% represents a 60% decrease in total impurity burden, which is critical for meeting ICH Q3A guidelines on impurity qualification in drug substance synthesis. Furthermore, ISO certification provides documented quality management system assurance that is absent for custom-synthesized comparator compounds, directly supporting GMP/GLP procurement workflows .

Quality control GMP/GLP compliance Pharmaceutical intermediate

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate (CAS 62807-49-2): Validated Application Scenarios for Research and Industrial Procurement


Oral Prodrug Candidate requiring a Hydrolyzable C3-Acetate Ester Moiety

For programs targeting oral delivery of indazole-3-acetic acid-based pharmacophores, 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate provides a pre-installed acetate ester prodrug handle at C3. The LogP of 2.23 ensures sufficient passive membrane permeability for gastrointestinal absorption, while the C3-acetate is designed for enzymatic or pH-dependent hydrolysis to release the active carboxylic acid . This differentiates it from N-(1-acetyl-1H-indazol-6-yl)acetamide (TAS-3-124, CAS 95091-98-8), which lacks the C3-ester and therefore cannot serve as a carboxylic acid prodrug without additional synthetic modification . The 98% purity and ISO certification further support the quality requirements of preclinical pharmacokinetic studies .

Regioselective Synthesis of 6-Amino-1H-indazole-3-acetic Acid Derivatives

The three orthogonal protecting groups enable a streamlined synthetic route to 6-amino-1H-indazole-3-acetic acid: selective deprotection of the N1-acetyl group (acidic conditions), followed by hydrolysis of the 6-acetamido group (stronger base), while retaining the C3-acetate ester for subsequent coupling reactions . This sequence is structurally impossible using 1H-indazole-3-acetic acid (CAS 26663-42-3), which lacks the 6-amino functionality, or methyl (6-amino-1H-indazol-3-yl)acetate (CAS 851652-52-3), which carries a free amine that would require re-protection before selective N1-functionalization . The orthogonal protecting group architecture thus reduces synthetic step count and improves overall yield for 6-amino-substituted indazole-3-acetic acid targets .

Pharmaceutical Intermediate Requiring GMP-Ready Quality Specifications

When procuring an indazole-3-acetic acid intermediate for GMP/GLP synthesis of active pharmaceutical ingredients (APIs), the 98% minimum purity specification with ISO-certified quality management system documentation meets regulatory expectations for impurity control . The 60% reduction in total impurity burden (≤2% vs. ≤5% for commercially available 1H-indazole-3-acetic acid) directly reduces the analytical characterization burden and the risk of unidentified impurity carryover into API . This is particularly relevant for programs where the indazole core appears in the final drug substance and where ICH Q3A threshold reporting, identification, and qualification of impurities must be demonstrated .

Physicochemical Screening Libraries Requiring Defined TPSA and LogP Windows

For fragment-based or diversity-oriented screening libraries targeting peripheral (non-CNS) indications, 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate occupies a defined physicochemical space (TPSA 93.78 Ų, LogP 2.23) that is distinct from more polar analogs such as 1H-indazole-3-acetic acid (TPSA 65.98 Ų, LogP 1.19) . Its TPSA is above the typical blood-brain barrier penetration threshold, favoring peripheral distribution, while its moderate lipophilicity balances solubility and permeability—a combination that is underrepresented among commercially available indazole building blocks. Procurement of this compound provides screening libraries with a physicochemical profile that cannot be replicated by pooling simpler indazole derivatives .

Quote Request

Request a Quote for 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.